molecular formula C21H31N3O2 B5607896 N,N-dimethyl-3-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}aniline

N,N-dimethyl-3-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}aniline

Cat. No. B5607896
M. Wt: 357.5 g/mol
InChI Key: ADCOIACOKILTDP-OXJNMPFZSA-N
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Description

Heterocyclic compounds, particularly those incorporating tetrahydrobenzo[b]pyrans and related scaffolds, are of considerable importance in organic chemistry and pharmacology due to their widespread occurrence in natural compounds and pharmaceuticals. These compounds are known for their diverse biological activities and serve as key structural motifs in drug development (H. Kiyani, 2018).

Synthesis Analysis

The synthesis of tetrahydrobenzo[b]pyrans and similar heterocycles often involves multi-component reactions utilizing organocatalysts. These strategies facilitate the construction of complex molecules from simpler precursors in an efficient manner, highlighting the role of organocatalysis in green chemistry (H. Kiyani, 2018).

Molecular Structure Analysis

Molecular structures of heterocyclic compounds are characterized by their cyclic frameworks incorporating one or more heteroatoms (e.g., nitrogen, oxygen). These structures are pivotal for the biological and chemical properties of the molecules. Detailed structural analysis can be performed using NMR spectroscopy and X-ray crystallography to determine the configuration and conformation of these compounds (N. F. Curtis, 2012).

Chemical Reactions and Properties

Heterocyclic compounds participate in a variety of chemical reactions, serving as key intermediates in the synthesis of bioactive molecules. Their reactivity is influenced by the heteroatoms and the structural framework, enabling a wide range of transformations for the synthesis of pharmacologically relevant molecules (M. A. Gomaa & H. Ali, 2020).

Physical Properties Analysis

The physical properties of heterocyclic compounds, such as melting points, boiling points, and solubility, are crucial for their application in drug formulation and delivery. These properties are determined by the molecular structure and the presence of functional groups (E. Vessally et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and the ability to participate in specific reactions, are key for the utility of heterocyclic compounds in synthetic organic chemistry. These properties enable the design and synthesis of complex molecules with desired biological activities (S. Ferreira & C. Kaiser, 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use, which is not specified. If it’s intended to be a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it’s a potential drug, further studies could involve testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

[3-(dimethylamino)phenyl]-[(1S,5R)-3-(oxan-4-yl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O2/c1-22(2)19-5-3-4-17(12-19)21(25)24-14-16-6-7-20(24)15-23(13-16)18-8-10-26-11-9-18/h3-5,12,16,18,20H,6-11,13-15H2,1-2H3/t16-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCOIACOKILTDP-OXJNMPFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CC3CCC2CN(C3)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2C[C@H]3CC[C@@H]2CN(C3)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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